2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl 2-(4-methylphenyl)quinoline-4-carboxylate

S6K1 kinase Structure-based drug design Quinoline inhibitor

2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl 2-(4-methylphenyl)quinoline-4-carboxylate is a synthetic quinoline-4-carboxylate ester that integrates a 4-methylphenyl substituent at the C2 position of the quinoline core and a terminal 4-sulfamoylphenyl group via an oxoethylamino linker. The sulfamoylphenyl moiety is a recognized zinc-binding pharmacophore for carbonic anhydrase (CA) and other metalloenzyme targets , while the quinoline-4-carboxylate scaffold has established precedent for monoamine oxidase (MAO) and cholinesterase inhibition.

Molecular Formula C25H21N3O5S
Molecular Weight 475.5 g/mol
Cat. No. B10882732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl 2-(4-methylphenyl)quinoline-4-carboxylate
Molecular FormulaC25H21N3O5S
Molecular Weight475.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N
InChIInChI=1S/C25H21N3O5S/c1-16-6-8-17(9-7-16)23-14-21(20-4-2-3-5-22(20)28-23)25(30)33-15-24(29)27-18-10-12-19(13-11-18)34(26,31)32/h2-14H,15H2,1H3,(H,27,29)(H2,26,31,32)
InChIKeyATQNDSGESUVSCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl 2-(4-methylphenyl)quinoline-4-carboxylate – Structural Identity and Pharmacophore Context


2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl 2-(4-methylphenyl)quinoline-4-carboxylate is a synthetic quinoline-4-carboxylate ester that integrates a 4-methylphenyl substituent at the C2 position of the quinoline core and a terminal 4-sulfamoylphenyl group via an oxoethylamino linker. The sulfamoylphenyl moiety is a recognized zinc-binding pharmacophore for carbonic anhydrase (CA) and other metalloenzyme targets [1], while the quinoline-4-carboxylate scaffold has established precedent for monoamine oxidase (MAO) and cholinesterase inhibition [2]. Simultaneously, analogs sharing the 2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl substructure are validated as ATP-competitive kinase inhibitors, with reported S6K1 IC50 values below 0.2 µM in mobility shift assays [3]. These combined features position the compound at the intersection of multiple ligand-efficient pharmacophores.

Multi‑target probe Integrates S6K1 kinase, MAO‑B and carbonic anhydrase pharmacophores for target engagement studies.
C2‑aryl handle Modifiable 4‑methylphenyl group enables SAR library expansion around the quinoline hinge region.
Ester prodrug Designed for intracellular delivery of the quinoline‑4‑carboxylic acid warhead via esterase cleavage.

2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl 2-(4-methylphenyl)quinoline-4-carboxylate Procurement: Why Generic Substitution is Scientifically Invalid


Quinoline-4-carboxylate analogs with different C2‑aryl substituents or alternative ester‑linked warheads are not interchangeable in target‑engagement studies. The C2‑(4‑methylphenyl) group introduces a defined steric and electronic profile that directs the quinoline orientation within the narrow hydrophobic channel adjacent to the hinge region of kinases, as demonstrated for the cyclohepta[b]quinoline congener F176 (PDB 3WF8) [1]. Replacing this with smaller or larger aryl rings alters inhibitor‑hinge distance and modifies the trajectory of the sulfamoyl warhead. In MAO inhibition assays, the sulfamoylphenyl‑quinoline‑4‑carboxylic acid series shows that the position and nature of substituents around the quinoline C2 position directly control MAO‑A versus MAO‑B isoform selectivity [2]. Moreover, the ester linkage itself is a critical determinant of membrane permeability and intracellular release of the parent carboxylic acid for target engagement [3]. Generic substitution with alternative esters or amides therefore risks loss of bioactivity at the intended target, altered selectivity profile, and unreliable in‑cell or in‑vivo readouts.

C2‑aryl geometry dictates hinge orientation
Replacing the 4‑methylphenyl group alters the dihedral angle and may shift inhibitor‑hinge distance, modifying kinase selectivity and warhead trajectory.
Sulfamoylphenyl warhead is essential for CA inhibition
Removal or replacement of the sulfamoyl group results in >100‑fold loss of carbonic anhydrase binding; quinoline esters without this motif are inactive against CA.
Ester linkage controls permeability and activation
Alternative esters or amides may alter membrane permeability and intracellular release kinetics, compromising prodrug design and cellular potency readouts.

2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl 2-(4-methylphenyl)quinoline-4-carboxylate – Quantitative Differentiation Evidence vs. Closest Analogs


S6K1 Kinase Binding Mode Differentiation vs. Cyclohepta[b]quinoline Analog F176

The S6K1‑bound crystal structure of the cyclohepta[b]quinoline analog F176 (PDB 3WF8, resolution 1.98 Å) reveals that the sulfamoylphenyl group forms a hydrogen‑bond network with the ribose‑binding pocket while the tricyclic ring occupies the hydrophobic adenine pocket [1]. The target compound replaces the cycloheptane‑fused ring with a C2‑(4‑methylphenyl) substituent, which computational models predict occupies the same hydrophobic cleft with a dihedral angle shift of approximately 15–20° relative to the quinoline plane, as inferred from small‑molecule X‑ray data of the parent acid C17H13NO2 [2]. This altered geometry repositions the sulfamoyl warhead and is expected to modulate S6K1 affinity compared to F176, which showed >50% inhibition at 10 µM in primary screening [3].

S6K1 Binding Mode vs. F176
Reported
Target
C2‑(4‑methylphenyl)
Predicted dihedral ~45°
vs.
F176
Cyclohepta‑fused ring
No free C2‑aryl
Supports C2‑aryl SAR expansion for kinase probe design; geometry may influence hinge‑region binding.
Based on PDB 3WF8 and parent acid X‑ray; dihedral shift ~15–20° inferred.
S6K1 kinase Structure-based drug design Quinoline inhibitor

MAO-A vs. MAO-B Selectivity Potential Differentiated from Parent Carboxylic Acid Series

Efimova et al. (2024) synthesized a series of (sulfamoylphenyl)quinoline-4-carboxylic acids and evaluated their monoamine oxidase (MAO) A and B inhibitory activities. Selected derivatives exhibited MAO‑B IC50 values as low as 0.51 ± 0.12 µM [1]. The target compound is the ester prodrug form of this chemotype; the C2‑(4‑methylphenyl) substituent corresponds directly to the substitution pattern present in the most active MAO‑B inhibitors within that series. While direct IC50 data for the ester form are not publicly available, the carboxylic acid counterparts provide a quantitative baseline: the 4‑methylphenyl-substituted acid showed an MAO‑B IC50 of 0.51 µM, compared to >10 µM for the unsubstituted quinoline-4-carboxylic acid [1], establishing the critical role of the C2‑aryl group.

MAO‑B IC50 vs. Des‑C2‑aryl
Head-to-head
Parent acid
C2‑(4‑methylphenyl)
IC50 0.51 ± 0.12 µM
vs.
Unsubstituted acid
No C2‑aryl
IC50 >10 µM
>20‑fold improvement in MAO‑B inhibition linked to C2‑aryl substitution, supporting inhibitor prodrug development.
Recombinant human MAO‑B, fluorometric assay; values from Efimova et al. 2024.
Monoamine oxidase inhibition Neurodegeneration Quinoline-4-carboxylic acid

Carbonic Anhydrase Inhibition Potential via Sulfamoylphenyl Pharmacophore vs. Non‑Sulfamoyl Quinoline Analogs

The 4‑sulfamoylphenyl group is a canonical zinc‑binding motif for carbonic anhydrase (CA) inhibition, with numerous quinoline‑sulfonamide conjugates showing nanomolar Ki values against hCA II and hCA IX [1]. Alafeefy et al. (2019) demonstrated that N‑(4‑sulfamoylphenyl)quinoline‑2‑carboxamides inhibit hCA II with Ki values ranging from 8.7 to 92.6 nM, depending on the 8‑substituent [1]. The target compound presents the sulfamoylphenyl group on an ester‑linked tether off the quinoline‑4‑carboxylate, a topology distinct from the 2‑carboxamide linkage. In the absence of a sulfamoylphenyl warhead, quinoline‑4‑carboxylate esters show no CA inhibition (Ki >10 µM) [2]. This binary on/off dependence on the sulfamoyl group makes the warhead the single greatest determinant of CA‑related bioactivity.

CA Inhibition Potential
Class-level
Sulfamoylphenyl warhead: analogous quinoline‑2‑carboxamides show hCA II Ki 8.7–92.6 nM. Without sulfamoyl, Ki >10 µM.
Class-level evidence indicates sulfamoyl group is critical for CA binding; direct Ki on target compound not available.
CA inhibition absent in des‑sulfamoyl quinoline esters; data to verify for this exact scaffold.
Carbonic anhydrase Sulfonamide Quinoline scaffold

Ester‑to‑Acid Hydrolysis Profile – Differential Prodrug Potential vs. Pre‑Hydrolyzed Carboxylic Acids

The target compound is the 2‑oxo‑2‑[(4‑sulfamoylphenyl)amino]ethyl ester of 2‑(4‑methylphenyl)quinoline‑4‑carboxylic acid. As an ester, it serves as a masked carboxylate prodrug with enhanced lipophilicity (cLogP of the ester is predicted to be ~4.5 compared to ~3.2 for the free acid ), facilitating passive membrane diffusion. Upon intracellular hydrolysis by esterases, the active carboxylic acid is liberated. This property differentiates it from the pre‑hydrolyzed acid form, which exhibits 10‑fold lower permeability in PAMPA assays for analogous quinoline‑4‑carboxylic acid esters [1]. Transient exposure to human liver microsomes (HLM) shows that analogous 2‑oxoethyl esters undergo >90% conversion to the free acid within 30 min at 37°C [2].

Prodrug Hydrolysis Profile
Class-level
Predicted cLogP ~4.5 (ester) vs. ~3.2 (free acid); >90% hydrolysis to acid within 30 min in HLM at 37°C.
Class-level data support ester as permeability‑enhancing prodrug; actual hydrolysis rate for this compound should be confirmed.
Analogous 2‑oxoethyl esters; PAMPA and HLM data from literature.
Prodrug design Quinoline carboxylate Hydrolytic stability

2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl 2-(4-methylphenyl)quinoline-4-carboxylate – Optimal Application Scenarios Based on Quantitative Evidence


S6K1 Kinase Probe with C2‑Aryl SAR Handle for Oncology Target Engagement Studies

For laboratories conducting structure‑based optimization of S6K1 inhibitors, this compound provides the validated sulfamoylphenyl‑oxoethylamino warhead (evidenced by the F176 co‑crystal structure, PDB 3WF8) [1] combined with a synthetically modifiable C2‑(4‑methylphenyl) group. The C2 position tolerates Suzuki‑type couplings, enabling rapid library synthesis to probe the hydrophobic pocket adjacent to the hinge region, an option not available with the cyclohepta‑fused F176 scaffold.

MAO‑B Inhibitor Prodrug for Neurodegenerative Disease Models

The compound serves as a cell‑permeable prodrug of the MAO‑B inhibitory quinoline‑4‑carboxylic acid chemotype. With the parent acid exhibiting an MAO‑B IC50 of 0.51 µM (vs. >10 µM for des‑C2‑aryl analogs) [2], the ester form is the preferred vehicle for intracellular delivery in neuronal cell lines (e.g., SH‑SY5Y) or primary astrocyte cultures where MAO‑B is endogenously expressed. Its predicted enhanced permeability addresses the intrinsic membrane‑barrier limitations of the free acid.

Dual‑Pharmacophore Probe for Carbonic Anhydrase and MAO Target Engagement Profiling

Simultaneous evaluation of CA and MAO inhibition is relevant in glaucoma, epilepsy, and certain cancer models. The compound uniquely combines the sulfamoylphenyl zinc‑binding group (CA Ki <100 nM predicted from analogous quinoline‑sulfonamides) [3] with the MAO‑B inhibitory quinoline‑4‑carboxylic ester scaffold [2] in a single molecular entity. This dual pharmacophore design enables single‑compound multi‑target profiling without confounding polypharmacology from separate test articles.

Reference Standard for Differentiating Ester Prodrug vs. Free Acid Pharmacology in Quinoline‑4‑Carboxylate Series

The compound is ideally suited as a matched pair with 2‑(4‑methylphenyl)quinoline‑4‑carboxylic acid for studies isolating the contribution of ester‑mediated permeability to cellular potency. This controlled experimental design allows deconvolution of target engagement (requiring intracellular free acid) from membrane‑permeability artifacts, a critical quality control step in kinase and MAO inhibitor screening cascades.

Application
Selection Property
Validation Focus
S6K1 Kinase Probe with C2‑Aryl SAR Handle
Sulfamoylphenyl‑oxoethylamino warhead plus modifiable C2 position
S6K1 binding mode and hinge‑region compatibility assays
MAO‑B Inhibitor Prodrug for Cellular Studies
Ester prodrug with validated parent acid MAO‑B IC50 0.51 µM
Intracellular activation and MAO‑B selectivity in neuronal models
CA/MAO Dual‑Target Profiling
Sulfamoylphenyl CA warhead and C2‑aryl MAO specificity
Independent CA and MAO target engagement assays
Prodrug vs. Free Acid Reference Standard
Matched ester/acid pair for permeability studies
Cellular potency deconvolution and hydrolysis kinetics
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